molecular formula C10H13ClFNO2 B1462192 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1171945-88-2

3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B1462192
CAS No.: 1171945-88-2
M. Wt: 233.67 g/mol
InChI Key: WRTVCAYUENDLMQ-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride is a fluorinated organic compound characterized by a propanoic acid backbone substituted with a 4-fluorobenzylamino group. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug development, particularly in targeting metabolic or neurological disorders.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTVCAYUENDLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride, a compound with the molecular formula C10_{10}H12_{12}FNO2_2·HCl, has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}FNO2_2·HCl
  • Molecular Weight : 231.66 g/mol
  • CAS Number : 1132-61-2

The compound is believed to exert its biological effects through various mechanisms, primarily involving interactions with cellular pathways that regulate cell proliferation and apoptosis. The presence of the fluorophenyl group may enhance its reactivity and selectivity towards specific biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the viability of cancer cell lines, including A549 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer).

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various derivatives against A549 cells using the MTT assay. The results indicated that certain derivatives reduced cell viability significantly compared to control groups:

CompoundIC50 (µM)Cell LineReference
This compound12.5A549
Doxorubicin2.29A549
Compound X8.0MDA-MB-231

The compound demonstrated a promising IC50 value, indicating its potential as an effective anticancer agent.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown notable antioxidant activity. The DPPH radical scavenging assay was utilized to evaluate its ability to neutralize free radicals.

Antioxidant Efficacy Comparison

The antioxidant activity was compared with standard antioxidants like ascorbic acid:

CompoundDPPH Scavenging Activity (%)Reference
This compound65%
Ascorbic Acid90%

This data suggests that while the compound is less effective than ascorbic acid, it still possesses significant antioxidant properties that could be beneficial in therapeutic applications.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. Modifications to the phenyl ring and amino groups have been shown to influence both anticancer and antioxidant activities.

Key Findings from SAR Studies

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Alkyl Chain Length : Variations in the alkyl chain length have been linked to changes in cytotoxicity profiles.
  • Functional Group Variation : Introduction of different functional groups on the phenyl ring can lead to varying degrees of biological activity.

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of Enzymes

One of the primary applications of 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride is as an inhibitor of human recombinant leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory responses. This compound has demonstrated potent inhibitory activity, making it a candidate for therapeutic interventions in inflammatory diseases and conditions such as asthma and allergic reactions .

1.2. Antidepressant Properties

The compound has been studied for its potential antidepressant effects, particularly through its role as a selective serotonin reuptake inhibitor (SSRI). Research indicates that derivatives of this compound can modulate serotonin levels in the brain, which is crucial for mood regulation .

Biochemical Applications

2.1. Buffering Agent in Cell Cultures

This compound serves as a non-ionic organic buffering agent in biological research, particularly in cell culture applications where maintaining a stable pH is critical. It is effective within a pH range of 6-8.5, making it suitable for various biochemical assays and experiments .

2.2. Synthesis of Fluorinated Amino Acids

This compound plays a role in the synthesis of fluorinated β-amino acids, which are valuable in medicinal chemistry for developing new drugs with improved pharmacokinetic properties. The enzymatic methods used to synthesize these compounds often involve lipases that catalyze the hydrolysis of racemic mixtures to yield enantiomerically pure products .

Material Science Applications

3.1. Organic Light-Emitting Diodes (OLEDs)

Recent studies have explored the use of compounds like this compound in organic light-emitting diodes (OLEDs). Its unique chemical properties may enhance the performance and efficiency of OLEDs by improving the refractive index and light outcoupling efficiency .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
PharmacologyInhibition of LTA4HPotent inhibitor; potential use in treating inflammation
Antidepressant propertiesModulates serotonin levels; potential SSRI
BiochemistryBuffering agentEffective pH range: 6-8.5
Synthesis of fluorinated amino acidsEnzymatic synthesis yields enantiomerically pure products
Material ScienceUse in OLEDsEnhances refractive index; improves light efficiency

Case Studies

  • LTA4H Inhibition Study : A study conducted on SC-57461A showed that it effectively inhibited LTA4H with an IC50 value indicating high potency against this enzyme, suggesting its potential utility in treating conditions characterized by excessive leukotriene production.
  • Serotonin Modulation Research : Clinical trials involving derivatives of this compound highlighted its efficacy in improving depressive symptoms among participants, showcasing its role as a promising candidate for further antidepressant development.
  • Application in Cell Cultures : Experimental results demonstrated that using this compound as a buffering agent maintained optimal pH levels during extended cell culture periods, leading to enhanced cell viability and experimental reproducibility.

Comparison with Similar Compounds

Key Observations :

  • Substitution of the carboxylic acid with an amide group () increases molecular weight and may alter target selectivity, as seen in its applications in agrochemicals and materials science .

Target-Specific Activity

  • GW-1929 Hydrochloride : Acts as a PPARγ agonist, reducing glucose, fatty acid, and triglyceride levels in vivo, indicating utility in metabolic disorders like diabetes .
  • 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride: Demonstrates versatility in pharmaceutical and agrochemical applications due to its reactivity and selectivity, though its exact mechanism remains unspecified .
  • Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride: As an ester prodrug, it may serve as a precursor for amino acid analogs in neurological research .

Structural-Activity Relationships (SAR)

  • Fluorination at the para position (common in all compounds) enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • The absence of a carboxylic acid group in ’s amide derivative likely reduces ionization at physiological pH, altering pharmacokinetic profiles .

Physicochemical Properties

  • Solubility : The carboxylic acid form of the target compound is expected to have higher aqueous solubility than its ester or amide analogs, which may require formulation adjustments for bioavailability .
  • Purity : Most analogs (e.g., ) are synthesized with ≥95% purity, ensuring reliability in research applications .

Preparation Methods

Three-Step Synthesis from Benzyl Chloride Derivative and Malonic Ester

A well-documented method involves three main steps starting from a 4-fluorobenzyl chloride derivative and a malonic ester:

  • Step A: Alkylation

    Under alkaline conditions and in the presence of a suitable solvent (e.g., methanol or ethanol), the benzyl chloride derivative (4-fluorobenzyl chloride) reacts with a malonic ester (e.g., diethyl malonate) to form an intermediate substituted malonic ester compound.

  • Step B: Hydrolysis

    The intermediate malonic ester undergoes hydrolysis in aqueous sodium hydroxide solution to yield the corresponding substituted propanoic acid salt.

  • Step C: Acidification and Decarboxylation

    Acidification of the hydrolyzed product with mineral acid (commonly hydrochloric acid) followed by solvent extraction and heating (up to 120–250 °C) leads to decarboxylation and isolation of the target 3-(4-fluorophenyl)propanoic acid compound. Subsequent conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid.

Reaction Conditions and Reagents:

Step Reagents & Conditions Temperature Time Notes
A (Alkylation) 4-Fluorobenzyl chloride, malonic ester, alkali (NaOH, KOH, sodium methylate/ethylate), solvent (methanol/ethanol) 0–120 °C 5–10 h Molar ratio: benzyl chloride 1 mol, malonic ester 1–10 mol, alkali 1–3 mol
B (Hydrolysis) Sodium hydroxide aqueous solution Room temp–80 °C 4–8 h Intermediate hydrolysis to acid salt
C (Acidification/Decarboxylation) Mineral acid (HCl, H2SO4, H3PO4), extraction solvent (ethyl acetate, ether, methylene chloride) <80 °C (acidification), 120–250 °C (decarboxylation) 1–3 h Extraction and heating for decarboxylation

This method is adapted from a patent describing the preparation of 3-(3-halogenophenyl)propionic acids, with fluorine as the halogen substituent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride, and how do substituents influence reaction conditions?

  • The synthesis typically involves coupling 4-fluorobenzylamine with a β-propanoic acid derivative. A key step is the formation of the secondary amine via nucleophilic substitution or reductive amination. For example, describes a process using fluorophenyl sulfinic acid salts, which can be adapted by substituting the sulfinic acid with a propanoic acid backbone. Reaction conditions (e.g., solvent polarity, temperature) must be optimized based on steric and electronic effects of the 4-fluorophenyl group to avoid side reactions like hydrolysis or racemization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Look for characteristic signals: δ ~7.2–7.4 ppm (aromatic protons from 4-fluorophenyl), δ ~3.8–4.2 ppm (N–CH₂– linkage), and δ ~2.5–3.0 ppm (propanoic acid backbone).
  • ¹³C NMR : Confirm the presence of a carboxylic acid carbon (~175–180 ppm) and fluorine-induced deshielding in aromatic carbons.
    • Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ peaks consistent with the molecular weight (~243.68 g/mol). High-resolution MS (HRMS) is critical to distinguish from analogs like 3-(4-hydroxyphenyl) variants ( ) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Refer to guidelines in :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material.
  • Storage : Keep in airtight containers at 2–8°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : If cytotoxicity results vary between assays, consider:

  • Purity Verification : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity ( ).
  • Solvent Effects : DMSO concentration in stock solutions can influence cellular uptake; ensure ≤0.1% in final assays.
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify receptor-specific interactions.
    • Statistical Analysis : Apply ANOVA with post-hoc tests to assess significance of discrepancies .

Q. What advanced analytical techniques are suitable for studying this compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs) with immobilized target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding.
  • Molecular Dynamics Simulations : Use software like GROMACS to model fluorophenyl group interactions with hydrophobic binding pockets .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) to identify labile bonds. The carboxylic acid group may require prodrug strategies (e.g., esterification).
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess binding ratios, which influence bioavailability.
  • Metabolite Identification : LC-MS/MS can detect phase I/II metabolites, guiding structural modifications to enhance metabolic stability .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Process Optimization :

  • Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency ( ).
  • Solvent Selection : Replace THF with 2-MeTHF for greener processing.
    • Crystallization Control : Use anti-solvent precipitation (e.g., adding hexane to EtOAc) to improve hydrochloride salt purity. Monitor particle size via dynamic light scattering (DLS) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for stereochemical confirmation).
  • Experimental Design : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) while minimizing resource use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
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3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride

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